![molecular formula C18H11NO B6324797 12H-Benzofuro[3,2-a]carbazole CAS No. 1246308-85-9](/img/structure/B6324797.png)

12H-Benzofuro[3,2-a]carbazole

Descripción general

Descripción

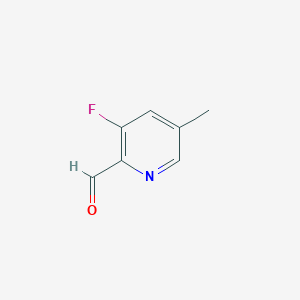

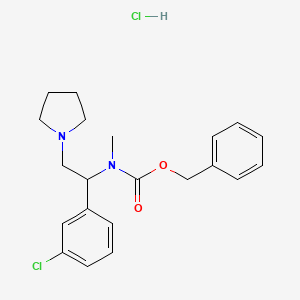

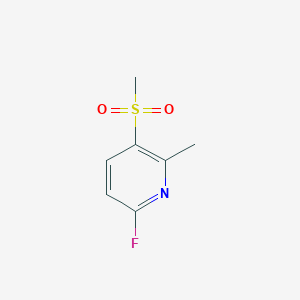

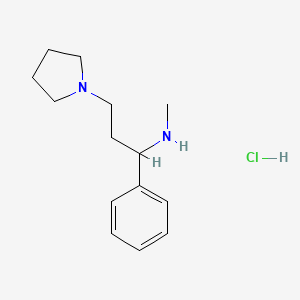

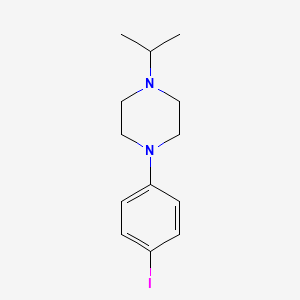

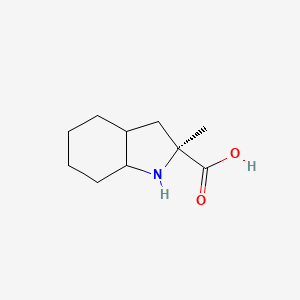

12H-Benzofuro[3,2-a]carbazole is a chemical compound with the molecular formula C18H11NO and a molecular weight of 257.29 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

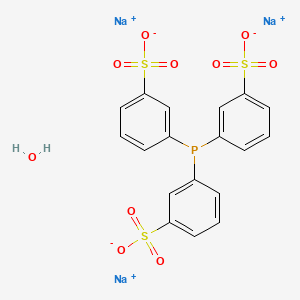

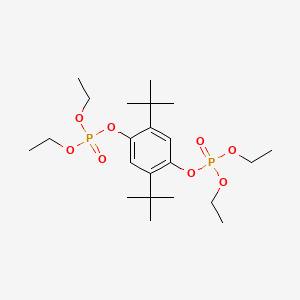

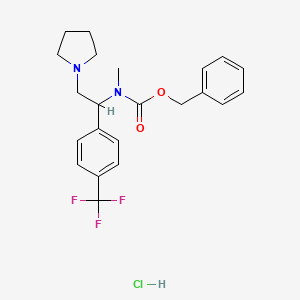

The synthesis of 12H-Benzofuro[3,2-a]carbazole involves several steps. For instance, one method involves the use of acetic acid and (dimethylamino)acetaldehyde diethyl acetal . The reaction is stirred at reflux until no reactant is present any longer. The mixture is then diluted with dichloromethane at room temperature and washed with distilled water and sodium chloride .Molecular Structure Analysis

The InChI code for 12H-Benzofuro[3,2-a]carbazole is 1S/C18H11NO/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10,19H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The predicted boiling point of 12H-Benzofuro[3,2-a]carbazole is 506.8±23.0 °C . Its predicted density is 1.375±0.06 g/cm3 .Aplicaciones Científicas De Investigación

OLEDs and Photophysical Properties

- Bipolar Host Material for Phosphorescent OLEDs: 12H-Benzofuro[3,2-a]carbazole has been utilized as a bipolar host material in yellow and red phosphorescent OLEDs. This material demonstrated better performance in terms of current and external quantum efficiencies compared to reference materials (Jang et al., 2020).

- Thermally Activated Delayed Fluorescence (TADF) Emitters: The compound has been applied in the development of TADF emitters, where its structure affects charge transfer properties and emission color, leading to improved efficiency and blue-shifted emission color (Jung et al., 2020).

Fluorescence and Chemical Synthesis

- Fluorescent Properties and Synthesis: Studies have shown the efficient synthesis of fluorescent benzofuro[3,2-b]carbazoles. These compounds exhibit tunable photophysical properties based on the electronic nature of substituents (Chen et al., 2020).

- Solid-State Fluorescence: Structural isomers of benzofuro[2,3-c]oxazolocarbazole-type fluorescent dyes have been synthesized. These dyes show considerable differences in absorption and fluorescence spectra in solution and solid state, indicating potential applications in material science (Ooyama et al., 2007).

Solar Energy Applications

- Dye-Sensitized Solar Cells: Novel benzofuro[2,3-c]oxazolo[4,5-a]carbazole-type fluorescent dyes, derived from 12H-Benzofuro[3,2-a]carbazole, have been developed as sensitizers in dye-sensitized solar cells (DSSCs). These compounds show significant solid-state fluorescence and have been evaluated for their photovoltaic performance (Ooyama et al., 2007).

Molecular Engineering

- Donor Engineering for TADF Molecules: The compound has been used in donor engineering of TADF molecules, demonstrating high reverse intersystem crossing rate and high photoluminescence quantum yield (Shin et al., 2021).

Safety and Hazards

12H-Benzofuro[3,2-a]carbazole is classified under GHS07. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Direcciones Futuras

While specific future directions for 12H-Benzofuro[3,2-a]carbazole are not mentioned in the search results, it’s worth noting that benzofurocarbazole moieties have been synthesized for investigations related to photophysics and device parameters . This suggests potential applications in the field of materials science and optoelectronics.

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the design of thermally activated delayed fluorescence (tadf) emitters . TADF emitters are used in optoelectronic devices like organic light-emitting diodes (OLEDs) .

Mode of Action

The mode of action of 12H-Benzofuro[3,2-a]carbazole is related to its role as a donor in the design of TADF emitters . In TADF emitters, the compound interacts with an acceptor molecule to form an excited state complex. This complex can emit light when it returns to the ground state, a process that is thermally assisted .

Biochemical Pathways

As a component of tadf emitters, this compound plays a crucial role in the light-emission pathway of oleds .

Pharmacokinetics

Its physicochemical properties such as density (1375±006 g/cm3) and boiling point (5068±230 °C) have been reported .

Result of Action

The result of the action of 12H-Benzofuro[3,2-a]carbazole is the emission of light in OLEDs . By interacting with an acceptor molecule to form an excited state complex, this compound contributes to the production of light in these devices .

Action Environment

The action of 12H-Benzofuro[3,2-a]carbazole can be influenced by various environmental factors. For instance, the efficiency of light emission in OLEDs can be affected by temperature, as the process of returning to the ground state is thermally assisted . Furthermore, the stability of the compound could be influenced by factors such as humidity and exposure to light .

Propiedades

IUPAC Name |

12H-[1]benzofuro[3,2-a]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)19-14)13-6-2-4-8-15(13)20-16/h1-10,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERKMBVPWKXOHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)OC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12H-Benzofuro[3,2-a]carbazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,4-dichlorobenzo[d]thiazole](/img/structure/B6324830.png)